molecular formula C14H11NO4 B13482452 1,3-Dioxoisoindolin-2-yl cyclopent-3-ene-1-carboxylate

1,3-Dioxoisoindolin-2-yl cyclopent-3-ene-1-carboxylate

Cat. No.: B13482452
M. Wt: 257.24 g/mol
InChI Key: WWSULBAIFXJCKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl cyclopent-3-ene-1-carboxylate is a complex organic compound with a unique structure that includes both isoindoline and cyclopentene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl cyclopent-3-ene-1-carboxylate typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative . This reaction is often carried out in the presence of a solvent such as toluene and a base like triethylamine . The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl cyclopent-3-ene-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The reaction conditions, including temperature, solvent, and catalyst, are tailored to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl cyclopent-3-ene-1-carboxylate has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is used in biochemical assays to investigate enzyme activities and protein interactions.

    Medicine: It has potential therapeutic applications, including as a precursor for drug development.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl cyclopent-3-ene-1-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may induce apoptosis in tumor cells by disrupting cellular interactions and improving autoimmune responses . The compound’s pleiotropic effects make it a valuable candidate for cancer therapy and other medical applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl cyclopent-3-ene-1-carboxylate is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of isoindoline and cyclopentene moieties sets it apart from other similar compounds, making it a versatile and valuable compound in scientific research.

Properties

Molecular Formula

C14H11NO4

Molecular Weight

257.24 g/mol

IUPAC Name

(1,3-dioxoisoindol-2-yl) cyclopent-3-ene-1-carboxylate

InChI

InChI=1S/C14H11NO4/c16-12-10-7-3-4-8-11(10)13(17)15(12)19-14(18)9-5-1-2-6-9/h1-4,7-9H,5-6H2

InChI Key

WWSULBAIFXJCKJ-UHFFFAOYSA-N

Canonical SMILES

C1C=CCC1C(=O)ON2C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.